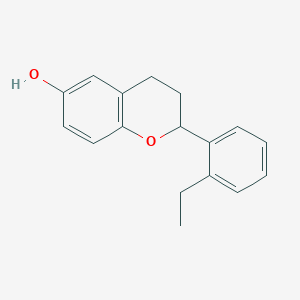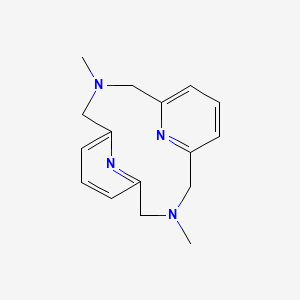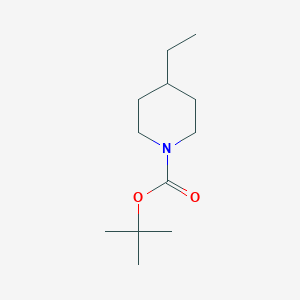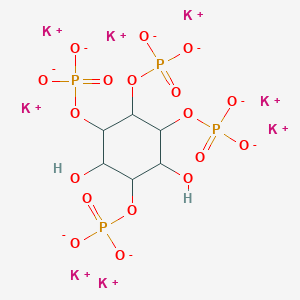
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT: is a phosphorylated derivative of inositol, a carbohydrate that plays a crucial role in cellular signaling. This compound is known for its involvement in regulating intracellular calcium levels and is a precursor to other inositol phosphates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT typically involves the phosphorylation of inositol. The process can be carried out using various phosphorylating agents under controlled conditions to ensure the selective addition of phosphate groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its potassium salt form .
Chemical Reactions Analysis
Types of Reactions: D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and efficiency .
Major Products Formed: The major products formed from these reactions include various phosphorylated derivatives of inositol, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: In chemistry, D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT is used as a precursor for synthesizing other inositol phosphates and as a reagent in various biochemical assays .
Biology: In biological research, this compound is used to study cellular signaling pathways, particularly those involving calcium regulation. It is also used in experiments to understand the role of inositol phosphates in cellular processes .
Medicine: In medicine, D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT is investigated for its potential therapeutic applications, including its role in regulating calcium levels in cells and its potential use in treating diseases related to calcium dysregulation .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as an additive in certain manufacturing processes .
Mechanism of Action
D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT exerts its effects by acting as a precursor to inositol 1,3,4-trisphosphate, which plays a key role in regulating intracellular calcium levels. The compound increases the entry of calcium across the plasma membrane and is proposed to regulate intracellular calcium by controlling plasma membrane transport of calcium ions .
Comparison with Similar Compounds
D-MYO-INOSITOL 1,2,3,4,5,6-HEXAKISPHOSPHATE:
D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE: This compound has three phosphate groups and is a key player in the inositol phosphate signaling pathway.
Uniqueness: D-MYO-INOSITOL 1,3,4,5-TETRAKIS-PHOSPHATE POTASSIUM SALT is unique due to its specific phosphorylation pattern, which allows it to regulate calcium levels in a distinct manner compared to other inositol phosphates. Its role as a precursor to inositol 1,3,4-trisphosphate further highlights its importance in cellular signaling .
Properties
Molecular Formula |
C6H8K8O18P4 |
|---|---|
Molecular Weight |
804.80 g/mol |
IUPAC Name |
octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI Key |
HDLWTQSZUMYYND-UHFFFAOYSA-F |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


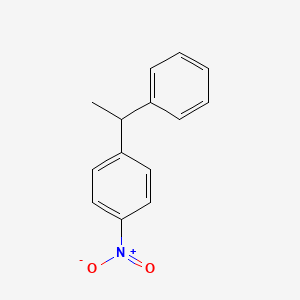
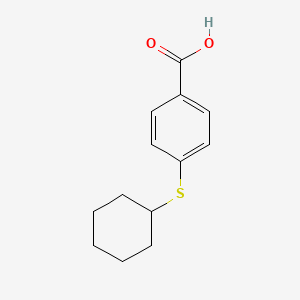
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
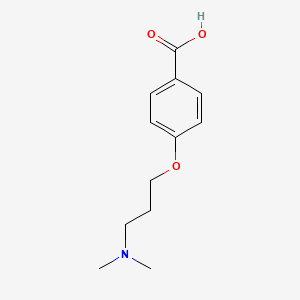
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)


![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
